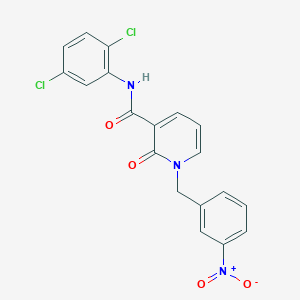

3-Bromo-2-((1-((2,6-difluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

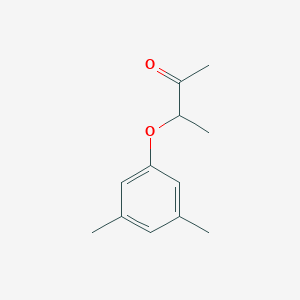

The compound “3-Bromo-2-((1-((2,6-difluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine” is a complex organic molecule that contains several functional groups, including a bromine atom, a difluorophenyl group, a sulfonyl group, a piperidinyl group, and a pyridine ring .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atoms. The presence of the bromine atom, difluorophenyl group, sulfonyl group, piperidinyl group, and pyridine ring would all contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For instance, the bromine atom is a good leaving group, making it likely to participate in substitution reactions. The pyridine ring could act as a base, accepting protons in acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl group and the aromatic pyridine ring could affect its solubility, while the bromine atom could increase its molecular weight .Aplicaciones Científicas De Investigación

Synthesis and Reactivity

- Trifluoromethylated Synthons : Compounds similar to 3-Bromo-2-((1-((2,6-difluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine serve as useful trifluoromethylated synthons in the synthesis of pyrazolines, pyrazoles, cyclopropanes, or allylsulfones, showing versatility in organic synthesis due to their reactivity with diazo compounds (Plancquaert et al., 1996).

- Oxidation of Sulfides : The oxidation of sulfides to sulfoxides using air as the oxidant has been facilitated by catalytic systems related to the structure of 3-Bromo-2-((1-((2,6-difluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine, demonstrating the compound's potential role in catalysis (Zhang & Wang, 2014).

Biological Evaluation

- Antimicrobial and Biological Activities : Derivatives of this compound framework have been synthesized and evaluated for their biological activities, including antimicrobial properties. This indicates potential applications in medicinal chemistry and drug development (El‐Emary et al., 2002).

- Enzyme Inhibition Studies : Some derivatives have shown inhibitory activity against enzymes like butyrylcholinesterase, suggesting applications in studying enzyme mechanisms and potentially treating related diseases (Khalid et al., 2016).

Catalytic Applications and Methodologies

- Catalysis and Synthesis : Research has demonstrated the use of related compounds in catalysis, particularly in promoting the synthesis of pyrrolidines and piperidines through enantioselective processes, showcasing the potential for the synthesis of biologically active molecules with high stereocontrol (Zhou et al., 2011).

- Advanced Materials Synthesis : Studies involving graphene oxide anchored with sulfonic acid highlight innovative applications in material science, where derivatives of the discussed compound could play a role in the development of new catalytic materials (Zhang et al., 2016).

Direcciones Futuras

Propiedades

IUPAC Name |

3-bromo-2-[1-(2,6-difluorophenyl)sulfonylpiperidin-4-yl]oxypyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrF2N2O3S/c17-12-3-2-8-20-16(12)24-11-6-9-21(10-7-11)25(22,23)15-13(18)4-1-5-14(15)19/h1-5,8,11H,6-7,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPWIOWBHYFAFCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=C(C=CC=N2)Br)S(=O)(=O)C3=C(C=CC=C3F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrF2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-((1-((2,6-difluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 4-[3-(3-cyanophenyl)ureido]piperidine-1-carboxylate](/img/structure/B2689470.png)

![4-[butyl(ethyl)sulfamoyl]-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2689477.png)

![8-(3-(4-(4-fluorophenyl)piperazin-1-yl)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2689478.png)

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]cyclopropanesulfonamide](/img/structure/B2689479.png)

![1-Methoxy-4-{[({[(methylamino)carbonyl]amino}carbothioyl)amino]carbonyl}benzene](/img/structure/B2689480.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2689482.png)

![3-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2689483.png)